2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the ethoxyphenyl and trifluoromethyl groups further enhances its chemical properties and reactivity.
Properties
CAS No. |
62617-22-5 |
|---|---|
Molecular Formula |
C11H9F3N2O3S2 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O3S2/c1-2-19-7-5-3-4-6-8(7)21(17,18)10-16-15-9(20-10)11(12,13)14/h3-6H,2H2,1H3 |
InChI Key |
NSADYHYTERMZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards the target .
Comparison with Similar Compounds
2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
- 2-((2-Methoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Ethylphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-((2-Fluorophenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
These compounds share the thiadiazole core structure but differ in the substituents attached to the phenyl ring. The unique combination of the ethoxyphenyl and trifluoromethyl groups in 2-((2-Ethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2-Ethoxybenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole class, characterized by its unique structural features. The compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is defined by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 62617-22-5 |
| Molecular Formula | C11H9F3N2O3S2 |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 2-(2-ethoxyphenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
| InChI Key | NSADYHYTERMZAP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : The reaction begins with the treatment of 2-ethoxybenzenesulfonyl chloride with thiosemicarbazide.
- Cyclization : This step leads to the formation of the thiadiazole ring.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Biological Activity
The biological properties of this compound have been extensively studied, revealing a range of significant activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance:
- Compounds with similar structures have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
- Minimum inhibitory concentration (MIC) values for related compounds range from 0.78 to 3.125 μg/mL against S. aureus .
Anticancer Potential
Thiadiazoles have been recognized for their potential anticancer effects:
- Studies highlight that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines.
- The mechanism often involves inhibition of specific enzymes related to cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties:
- It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity.
- Receptor Interaction : It may also interact with specific cellular receptors, altering signaling pathways that lead to various biological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazoles:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various thiadiazole derivatives against Phytophthora infestans, revealing that certain derivatives exhibited lower EC50 values than conventional fungicides .
- Cytotoxicity Assessment : Research demonstrated that the introduction of different substituents on the thiadiazole ring significantly affected cytotoxicity against human cancer cell lines .
- Inflammation Modulation : Another study identified that compounds similar to this compound could reduce pro-inflammatory cytokine production in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
